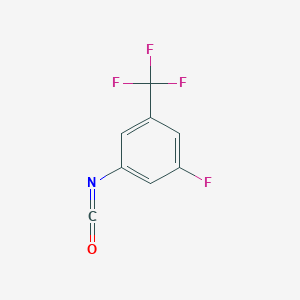

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

概要

説明

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a fluorinated aromatic isocyanate compound with the molecular formula C8H3F4NO. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an isocyanate functional group. This compound is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Fluoro-5-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the risks associated with phosgene handling. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group (-NCO) undergoes nucleophilic attack by amines, alcohols, and water, forming ureas, urethanes, and carbamic acids, respectively. The electron-withdrawing fluoro and trifluoromethyl groups enhance electrophilicity at the isocyanate carbon .

Key reactions include:

-

Amine addition:

Primary amines react to form substituted ureas (R-NH-CO-NH-R'). This reaction is exploited in proteomics for crosslinking proteins via lysine residues . -

Alcohol addition:

Alcohols yield urethanes (R-O-CO-NH-R'), with reaction rates influenced by steric hindrance and solvent polarity . -

Water reaction:

Hydrolysis produces unstable carbamic acid, decomposing to CO₂ and the corresponding amine. This reaction is highly exothermic and requires controlled conditions .

Polymerization

Under catalytic conditions (e.g., bases or organometallic complexes), the compound undergoes trimerization to form isocyanurate rings or polyaddition with diols/diamines to generate polyurethanes/polyureas .

Polymerization Conditions

| Catalyst | Product | Application |

|---|---|---|

| Triethylamine | Isocyanurate | Thermoset resins |

| Dibutyltin dilaurate | Polyurethane foam | Insulation materials |

Substitution Reactions

The fluorine atom at the 3-position participates in aromatic nucleophilic substitution (SNAr) under harsh conditions (e.g., KOH/DMSO), replacing fluorine with nucleophiles like -OH or -NH₂ .

Example:

This reactivity is less pronounced compared to non-fluorinated analogs due to deactivation by the trifluoromethyl group .

Comparative Reactivity with Analogues

The substituent pattern significantly impacts reaction kinetics and selectivity:

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is in the development of pharmaceutical compounds. It serves as a key building block in the synthesis of various biologically active molecules. Notably, it has been utilized in the modification of pyrazole derivatives to create potent inhibitors for factor Xa, a crucial enzyme in the coagulation cascade. This modification has led to compounds with improved selectivity and efficacy compared to existing drugs .

Case Study: Factor Xa Inhibitors

- Compound : 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]acetamido

- Application : Developed as a selective factor Xa inhibitor.

- Significance : Enhanced selectivity relative to traditional inhibitors, showcasing the potential of this compound in drug design.

Proteomics Research

In proteomics, this compound is employed as a crosslinking agent for studying protein-protein interactions. Its ability to react with primary amines in proteins allows for the formation of stable covalent bonds, facilitating the analysis of complex biological systems. This application is particularly valuable for understanding enzymatic activity and protein interactions within cellular environments.

Advantages Over Other Crosslinkers

- Stability : Forms robust covalent bonds with proteins.

- Specificity : Targets primary amines selectively.

- Versatility : Applicable in various experimental setups to elucidate protein functions.

Environmental Applications

The compound has also been investigated for its potential in environmental remediation. For instance, it has been utilized in the modification of sorbents for the removal of contaminants such as acetochlor from water sources. The incorporation of this compound into sorbents has shown promising results in enhancing their adsorption capabilities for organic pollutants .

Case Study: Water Remediation

- Application : Modification of Cr-MIL-101 sorbent.

- Target Contaminant : Acetochlor (herbicide).

- Outcome : Enhanced removal efficiency from contaminated water supplies.

Synthetic Organic Chemistry

The compound's unique reactivity makes it a valuable reagent in synthetic organic chemistry. It participates in various chemical reactions, including nucleophilic substitutions and cycloadditions, enabling the synthesis of diverse organic compounds with potential applications across different industries .

作用機序

The mechanism of action of 3-fluoro-5-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles, such as amines and alcohols, to form stable urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, which enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .

類似化合物との比較

Similar Compounds

3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar in structure but contains two trifluoromethyl groups instead of one fluoro and one trifluoromethyl group.

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with the fluoro and trifluoromethyl groups positioned differently on the phenyl ring

Uniqueness

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can influence its reactivity and the properties of the resulting derivatives. This unique structure allows for the synthesis of compounds with distinct chemical and physical properties, making it valuable in various research and industrial applications .

生物活性

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS Number: 302912-19-2) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique chemical structure, characterized by the presence of fluorine and isocyanate functional groups, positions it as a significant reagent in biological studies, especially regarding protein interactions and potential therapeutic applications.

- Molecular Formula : C8H3F4N1O1

- Molecular Weight : 205.11 g/mol

- Structure : The compound features a phenyl ring with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position, which influences its reactivity and biological interactions.

This compound primarily acts as a crosslinking agent in proteomics research. It reacts with primary amines found in proteins to form stable covalent bonds. This property allows for the study of protein-protein interactions, which is crucial for understanding various biological processes.

Key Reactions:

- Covalent Bond Formation : The isocyanate group reacts with amino acids, modifying their structure and potentially altering enzymatic activity.

- Protein Interaction Studies : By crosslinking proteins, researchers can elucidate interaction networks that are vital for cellular functions.

Proteomics Research

The compound has been utilized extensively in proteomics to investigate protein interactions. Its ability to form stable adducts with proteins makes it a valuable tool for studying complex biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl substitutions showed significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-isocyanatobenzene | C7H4FNO | Different substitution pattern on the benzene ring |

| 4-Trifluoromethylphenyl isocyanate | C8H4F3NO | Trifluoromethyl group at the para position |

| 2,4-Difluorophenyl isocyanate | C7H4F2NO | Contains two fluorine atoms at different positions |

| Phenyl isocyanate | C7H5NO | Lacks fluorination; serves as a baseline comparison |

The structural uniqueness of this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Protein Interaction Studies : A study highlighted the effectiveness of using this compound in crosslinking experiments to map protein interaction networks, providing insights into cellular signaling pathways.

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced potency against resistant bacterial strains, indicating potential therapeutic applications in treating infections caused by Staphylococcus aureus .

- Toxicological Studies : Investigations into the toxicological effects of isocyanates have revealed that while they can be useful in research, they also pose health hazards due to their irritant properties .

特性

IUPAC Name |

1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSXKYXKAARAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392532 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-19-2 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。